

Introduction: The Strategic Importance of the Quinoline Scaffold

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B1270796

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The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.^[1] Its rigid structure and opportunities for diverse functionalization have made it the core of numerous approved drugs, spanning therapeutic areas from antimalarials like Chloroquine to targeted cancer therapies.^{[2][3]} The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.^[4] This strongly electron-withdrawing group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and augment binding affinity to biological targets.^[2]

6-(Trifluoromethyl)quinolin-4-amine combines these two powerful motifs. The 4-aminoquinoline core is famously associated with kinase inhibition and antimalarial activity, while the 6-trifluoromethyl group serves to optimize its drug-like properties.^{[2][5]} Consequently, this compound is a highly sought-after intermediate for synthesizing novel kinase inhibitors, microtubule-targeting agents, and other potential therapeutics, particularly in oncology and infectious diseases.^{[4][6]}

Physicochemical and Structural Properties

A clear understanding of a compound's properties is foundational to its application. The key characteristics of **6-(Trifluoromethyl)quinolin-4-amine** are summarized below.

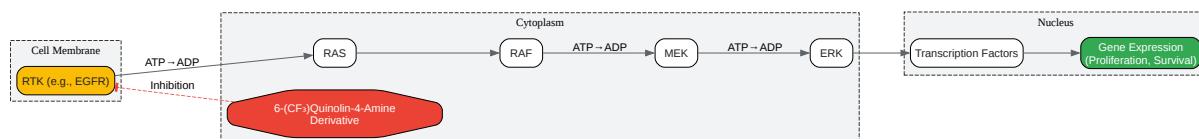
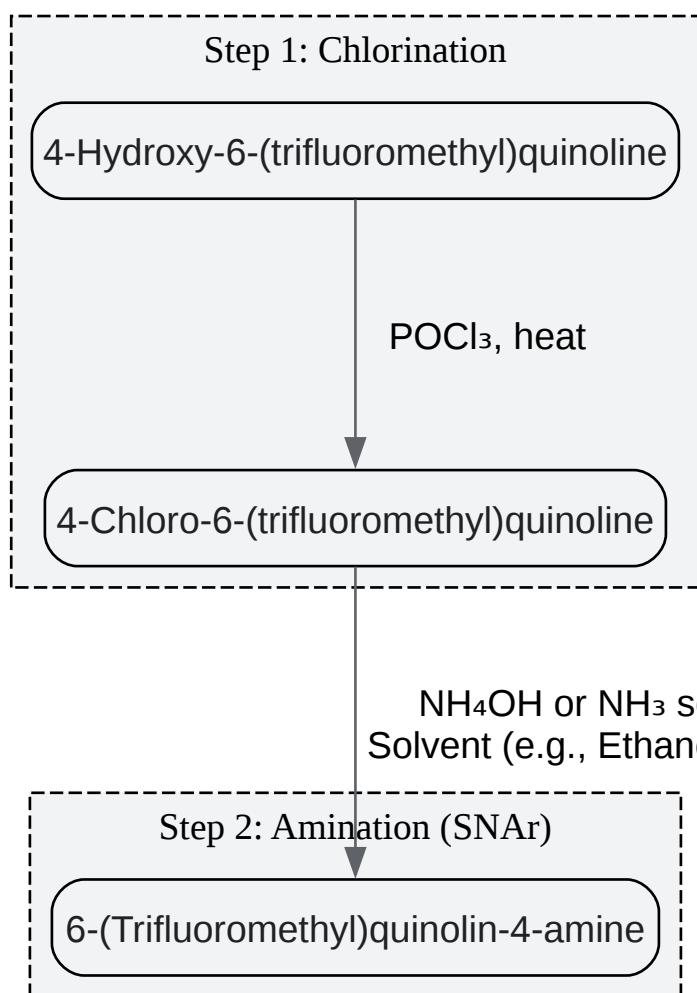
Property	Value	Source(s)
CAS Number	247113-89-9	[6]
Molecular Formula	C ₁₀ H ₇ F ₃ N ₂	[6]
Molecular Weight	212.17 g/mol	[6]
Physical Form	Solid	[7]
Melting Point	202-204 °C	[8]
Synonyms	4-Amino-6-(trifluoromethyl)quinoline	[6]
Purity	Typically ≥95%	[7]
Storage	Room temperature or 0-8°C, sealed in a dry, well-ventilated place	[2][7]

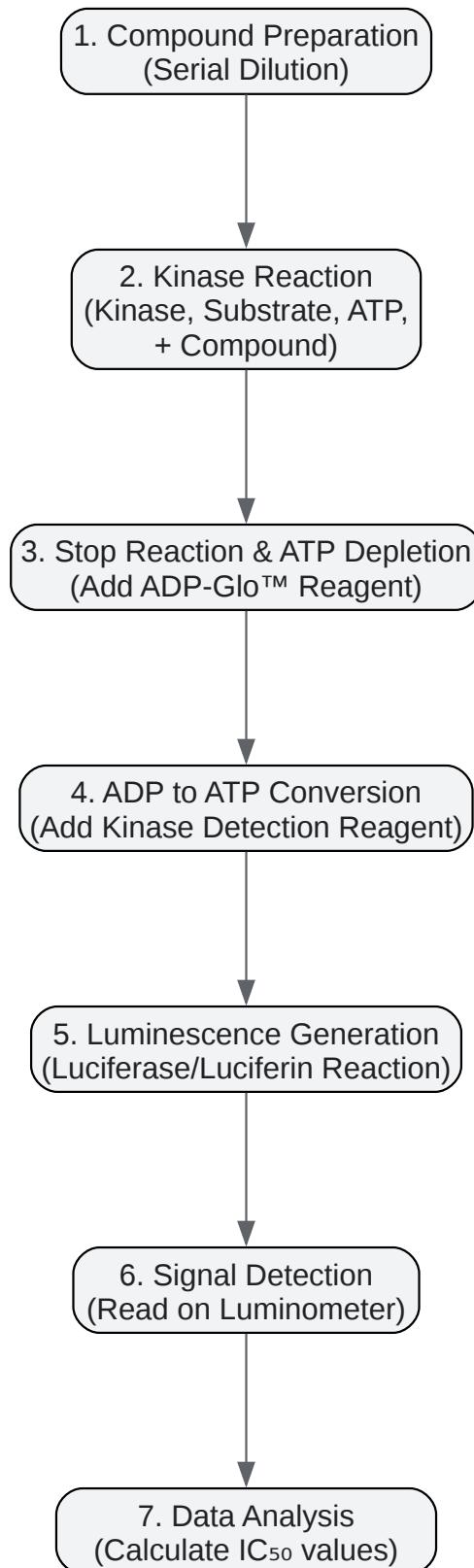
Synthesis and Spectroscopic Characterization

While multiple synthetic routes to quinoline derivatives exist, a common and reliable strategy for 4-aminoquinolines involves the preparation of a 4-chloroquinoline intermediate followed by a nucleophilic aromatic substitution (SNAr) with an amine source.^[3] This approach offers high yields and versatility.

Proposed Synthetic Pathway

A logical and field-proven two-step synthesis is outlined below, starting from 4-hydroxy-6-(trifluoromethyl)quinoline. This precursor can be synthesized via methods like the Conrad-Limpach or Gould-Jacobs reactions, typically involving the cyclization of a trifluoromethylated aniline with a β -ketoester.^[9]



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- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Quinoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270796#6-trifluoromethyl-quinolin-4-amine-cas-number-247113-89-9>

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